N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide
Description
N-[2-[3-(2-Amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide (CAS: 6228-97-3) is a synthetic benzamide derivative characterized by a unique structural framework. The compound features:
- A 4-methoxybenzamide moiety linked via an ethyl group to an indole core.
- A sulfanyl bridge at the indole’s 3-position, connected to a 2-amino-2-oxoethyl group.
- Additional complexity from the 5-methylisoxazol-3-yl substituent on the amino-oxoethyl side chain .
Properties
IUPAC Name |
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-26-15-8-6-14(7-9-15)20(25)22-10-11-23-12-18(27-13-19(21)24)16-4-2-3-5-17(16)23/h2-9,12H,10-11,13H2,1H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUNVSMIAHRTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325597 | |
| Record name | N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851412-91-4 | |
| Record name | N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thioether Formation:
Amide Bond Formation: The final step involves the coupling of the thioether-indole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the benzamide can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving indole derivatives.
Material Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The thioether and benzamide groups may further enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-methoxybenzamide group aligns with compound 16, suggesting similar electronic effects (e.g., electron-donating methoxy group).
Functional Group Variations in Related Benzamide Derivatives
- Sulfur-Containing Analogues: While the target compound incorporates a sulfanyl bridge, describes MT1-MMP inhibitors with acetamide derivatives (e.g., N-(2-amino-2-oxoethyl)-2-(2-(2-((3-iodobenzyl)amino)ethoxy)-ethoxy)-N-(prop-2-yn-1-yl)acetamide). These compounds share the 2-amino-2-oxoethyl motif but utilize ether and alkyne linkages instead of sulfur .
- Triazole-Modified Benzamides: and highlight benzamides with 1,2,3-triazole and dibenzylamino groups (e.g., compound 2f).
Implications of Substituent Variations
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound and compound 16 may enhance solubility compared to chloro-substituted analogues (e.g., 17, 18).
Biological Activity
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 378.47 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
This compound exhibits several biological activities, primarily through its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Antioxidant Properties : It demonstrates significant antioxidant activity, protecting cells from oxidative stress.
- Modulation of Cell Signaling : The compound can influence various signaling pathways, including those related to apoptosis and cell survival.
Anticancer Activity
Research indicates that this compound exhibits selective cytotoxicity against several cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent anticancer activity.
Neuroprotective Effects
In studies focused on neuroprotection, the compound demonstrated the ability to protect neuronal cells from apoptosis induced by various stressors. Key findings include:
- Mechanism : It appears to modulate the expression of neurotrophic factors and reduce inflammation.
- Model Used : In vitro models using SH-SY5Y neuroblastoma cells showed increased cell viability in the presence of the compound under stress conditions.
Study 1: Antidiabetic Potential
A study investigated the effects of this compound on pancreatic β-cell function:
- Methodology : INS-1 cells were treated with the compound under high-glucose conditions.
- Results : The compound significantly improved cell viability and insulin secretion compared to untreated controls, suggesting potential for diabetes therapy.
Study 2: Antioxidant Activity Assessment
In another study assessing antioxidant properties:
- Experimental Setup : DPPH radical scavenging assay was employed.
- Findings : The compound exhibited a scavenging effect comparable to standard antioxidants like ascorbic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
